(+)-(2S,5R)-1-烯丙基-2,5-二甲基哌嗪,(+)-樟脑酸盐

描述

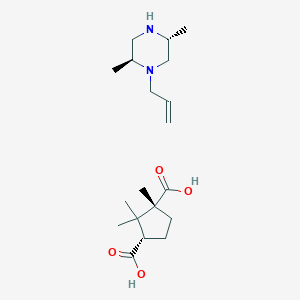

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt is a chiral compound that has garnered interest in various fields of scientific research. This compound is notable for its unique stereochemistry, which can influence its reactivity and interactions with biological systems.

科学研究应用

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.

作用机制

Target of Action

Piperazine compounds, a class to which this compound belongs, are known to mediate their anthelmintic action by generally paralyzing parasites . This allows the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt may interact with its targets in a similar manner, leading to changes in the physiological state of the target organism.

Biochemical Pathways

The action of piperazine compounds is known to affect the gabaergic system , which plays a crucial role in the nervous system’s function. Disruption of this system can lead to various downstream effects, including changes in nerve signal transmission and muscle contraction.

Pharmacokinetics

Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . These properties could potentially impact the bioavailability of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt.

Result of Action

Given its potential action on the gabaergic system, it may lead to changes in nerve signal transmission and muscle contraction, potentially resulting in the paralysis of certain organisms .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of 2,5-dimethylpiperazine with allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the production of the desired enantiomer in high enantiomeric excess.

化学反应分析

Types of Reactions

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form the corresponding saturated piperazine derivative.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated piperazine derivatives.

Substitution: Formation of azido or thiol-substituted derivatives.

相似化合物的比较

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine can be compared with other similar compounds such as:

1-Allyl-2,5-dimethylpiperazine: Lacks the chiral centers, resulting in different reactivity and biological activity.

2,5-Dimethylpiperazine: Does not contain the allyl group, leading to different chemical properties and applications.

1-Allyl-2-methylpiperazine: Has only one methyl group, which can influence its steric and electronic properties.

The unique combination of the allyl group and the specific stereochemistry of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt makes it a valuable compound for various applications in research and industry.

生物活性

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, commonly referred to as (+)-ADMP, is a chiral compound belonging to the piperazine family. Its unique structure includes an allyl group and two methyl groups attached to a six-membered piperazine ring, contributing to its distinctive chemical properties and biological activities. This compound is particularly noted for its role as an intermediate in synthesizing delta-opioid receptor ligands, which are significant in pain management and neurological research.

- Molecular Formula : C₁₉H₃₄N₂O₄

- Molecular Weight : 354.49 g/mol

- Structure : The stereochemistry of (+)-(2S,5R)-ADMP allows it to interact selectively with biological targets.

The biological activity of (+)-ADMP is primarily attributed to its interaction with various receptors and enzymes:

- Delta-Opioid Receptors : Research indicates that (+)-ADMP interacts specifically with delta-opioid receptors, which play a critical role in pain modulation and other physiological responses. This interaction is essential for developing new analgesic drugs that minimize the adverse effects associated with traditional opioids.

- Protein-Protein Interactions : Studies have shown that (+)-ADMP can modulate protein-protein interactions. For instance, it has been used to disrupt the interaction between the tumor suppressor protein p53 and MDM2, potentially enhancing p53 function in cancer therapy.

Biological Activities

The compound exhibits several biological activities:

- Analgesic Properties : Its ability to bind to delta-opioid receptors suggests potential as a pain reliever without the side effects typical of conventional opioids .

- Inhibition of Acetylcholinesterase : Like some other piperazine derivatives, (+)-ADMP may exhibit inhibitory effects on acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (+)-ADMP:

- Synthesis : A high-yield enantioconvergent synthesis method has been developed for producing (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine. This approach allows for the efficient preparation of enantiomerically pure compounds without extensive chromatography .

- Biological Evaluation : Various studies have explored the interactions of (+)-ADMP with biological targets:

Case Studies

Several case studies illustrate the compound's biological relevance:

- Case Study 1 : In a pharmacological study involving rodent models, administration of (+)-ADMP resulted in significant analgesic effects comparable to traditional opioid treatments but with reduced side effects.

- Case Study 2 : A proteomics study utilized (+)-ADMP to investigate cellular signaling pathways affected by p53 activity. The findings suggested that modulation of this pathway could be beneficial in cancer treatment strategies.

Comparative Analysis

The following table summarizes key characteristics and comparisons of similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine | C₁₉H₃₄N₂O₄ | Chiral structure; interacts with opioid receptors |

| **1-Methylpiperazine | C₇H₁₈N₂ | Less sterically hindered; different biological profile |

| **N,N-Dimethylpiperazine | C₈H₁₈N₂ | Contains dimethyl substitution; distinct activity |

| **(R)-(+)-N-Allylpiperidine | C₉H₁₃N | Allyl substitution; enantiomeric form varies in activity |

属性

IUPAC Name |

(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4.C9H18N2/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;1-4-5-11-7-8(2)10-6-9(11)3/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);4,8-10H,1,5-7H2,2-3H3/t6-,10+;8-,9+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUKCWXJAQLUCN-SLZMFKEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC=C)C.CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1CC=C)C.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475894 | |

| Record name | (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186094-00-8 | |

| Record name | 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R,3S)-, compd. with (2S,5R)-2,5-dimethyl-1-(2-propen-1-yl)piperazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186094-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。